molecular formula C16H19N3O4 B4629830 (2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid

(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid

Cat. No. B4629830
M. Wt: 317.34 g/mol
InChI Key: CPVWSJFWOZDLCS-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules that are typically synthesized for research purposes in medicinal chemistry and drug development. Such compounds are of interest due to their potential biological activity, stemming from their ability to interact with specific biochemical pathways.

Synthesis Analysis

The synthesis of complex organic compounds like this one often involves multiple steps, including activation of carboxylic acids, coupling reactions, and protection/deprotection strategies. For instance, the synthesis of structurally related compounds might involve the reaction of aminoquinoline diones with isothiocyanates to form novel compounds, as explored by Klásek et al. (2010) in the synthesis of spiro-linked and imidazoline derivatives (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are key techniques for analyzing the molecular structure of synthesized compounds. Studies similar to the one conducted by Byriel et al. (1991) on carboxyphenoxyacetic acid and its adducts can provide insights into the molecular arrangement and hydrogen bonding patterns of complex organic molecules (Byriel, Lynch, Smith, & Kennard, 1991).

Chemical Reactions and Properties

Compounds like the one may undergo a variety of chemical reactions, including acylation, as discussed by Arutjunyan et al. (2013), where specific acyl chlorides react with amines and pyrazole to give new amide and acylpyrazole derivatives (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity are crucial for understanding the behavior of organic compounds under various conditions. The optimal conditions for reactions, as well as the physical state of the compounds, can significantly affect their application and study.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interactions with other molecules, define the potential applications of these compounds in biochemical research or as pharmaceutical agents. For example, the study of novel tetrazole and triazole derivatives for their superoxide scavenging activity and anti-inflammatory properties by Maxwell et al. (1984) illustrates how the chemical properties of such compounds are crucial for their biological activity (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those structurally related to the specified compound, have been studied for their corrosion inhibition properties. For instance, novel amino acids based corrosion inhibitors have shown significant efficacy in protecting mild steel against corrosion, with one study demonstrating an inhibition efficiency of up to 96.08% at low concentrations. These inhibitors act through adsorption at the metal surface, following Langmuir adsorption isotherm, and are characterized using electrochemical impedance, potentiodynamic polarization methods, and theoretical investigations including quantum chemical parameters and molecular dynamics simulations (Srivastava et al., 2017).

Synthesis and Properties of Protic Hydroxylic Ionic Liquids

The synthesis of hydroxylic ionic liquids featuring imidazole derivatives with nitrogenous centers showcases the versatility of these compounds in creating materials with desirable physical properties, such as high conductivity and low glass transition temperature. These ionic liquids have potential applications in green chemistry and materials science due to their environmentally friendly attributes and unique physicochemical properties (Shevchenko et al., 2017).

Novel Synthesis of Compounds with Potential Biological Activities

Research into imidazole derivatives has led to the synthesis of novel compounds that incorporate the imidazole ring, demonstrating potential anticancer and antimicrobial activities. These studies explore the chemical reactivity of these compounds and their interactions with biological targets, paving the way for the development of new therapeutic agents. For example, the synthesis of compounds containing the imidazole ring and their evaluation against various cancer cell lines have highlighted the potential of these molecules as anticancer agents, with some displaying excellent to moderate anti-proliferative activity (Awad et al., 2018).

properties

IUPAC Name

2-[2-oxo-2-[4-(2-propan-2-ylimidazol-1-yl)anilino]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11(2)16-17-7-8-19(16)13-5-3-12(4-6-13)18-14(20)9-23-10-15(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVWSJFWOZDLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid

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